Methyl7-bromo-1-fluoro-2-naphthoate
Description
Methyl 7-bromo-1-fluoro-2-naphthoate is a halogenated naphthoate ester derivative featuring bromine and fluorine substituents on the naphthalene ring system. These compounds are typically synthesized via esterification or sulfonation reactions, as seen in analogous synthesis routes for 7-bromo-2-methyl-1-(phenylsulfonyl)naphtho[2,1-b]furan (yield: 81%) and 7-bromo-2-(4-methylphenyl)-1-(methylsulfinyl)naphtho[2,1-b]furan (yield: 61%) . The bromine atom likely enhances electrophilic reactivity, while the fluorine substituent may improve metabolic stability and bioavailability due to its electronegativity and small atomic radius.
Properties
Molecular Formula |
C12H8BrFO2 |
|---|---|
Molecular Weight |
283.09 g/mol |
IUPAC Name |
methyl 7-bromo-1-fluoronaphthalene-2-carboxylate |
InChI |
InChI=1S/C12H8BrFO2/c1-16-12(15)9-5-3-7-2-4-8(13)6-10(7)11(9)14/h2-6H,1H3 |
InChI Key |
RNPRLCPGMNZQLE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=CC(=C2)Br)C=C1)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-bromo-1-fluoro-2-naphthoate typically involves a multi-step process. One common method is the bromination of 1-fluoro-2-naphthoic acid, followed by esterification to introduce the methyl ester group. The bromination reaction is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The esterification step involves reacting the brominated naphthoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of Methyl 7-bromo-1-fluoro-2-naphthoate can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions: Methyl 7-bromo-1-fluoro-2-naphthoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, tetrahydrofuran).
Major Products:
Substitution: Various substituted naphthoates depending on the nucleophile used.
Oxidation: Naphthoquinones.
Reduction: Alcohol derivatives of the original ester.
Scientific Research Applications
Methyl 7-bromo-1-fluoro-2-naphthoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, dyes, and pigments. It is also used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Methyl 7-bromo-1-fluoro-2-naphthoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it can act as an enzyme inhibitor by binding to the active site and preventing substrate access. The presence of the bromine and fluorine atoms can enhance its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
Key structural differences between Methyl 7-bromo-1-fluoro-2-naphthoate and its analogs lie in substituent groups and their effects on molecular geometry:
Notes:
- Planarity : The naphthofuran core in sulfonyl/sulfinyl derivatives is nearly planar (mean deviation: 0.012 Å ), suggesting that Methyl 7-bromo-1-fluoro-2-naphthoate may exhibit similar planarity, favoring π-π stacking in solid-state packing.
- C–H···O interactions) .
Physicochemical Properties
- Solubility : The ester group in Methyl 7-bromo-1-fluoro-2-naphthoate may increase hydrophilicity compared to sulfonyl/sulfinyl analogs, though fluorine’s lipophilicity could counterbalance this effect.
- Stability : Sulfonyl groups confer thermal stability via strong S=O bonds , whereas the ester group may render Methyl 7-bromo-1-fluoro-2-naphthoate more prone to hydrolysis under basic conditions.
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